4-(Pyrrolidin-1-ylmethyl)benzenethiol

Description

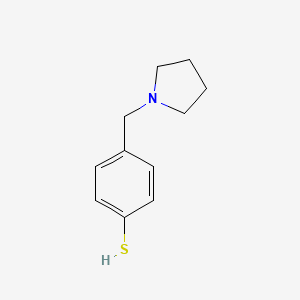

4-(Pyrrolidin-1-ylmethyl)benzenethiol is a benzenethiol derivative featuring a pyrrolidine-substituted methyl group at the para position of the aromatic ring. The compound combines the reactive thiol (-SH) group with a pyrrolidine moiety, a five-membered secondary amine known for its conformational flexibility and basicity.

Properties

IUPAC Name |

4-(pyrrolidin-1-ylmethyl)benzenethiol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NS/c13-11-5-3-10(4-6-11)9-12-7-1-2-8-12/h3-6,13H,1-2,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWNWYRDZSGCLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-ylmethyl)benzenethiol typically involves the reaction of pyrrolidine with a suitable benzyl halide derivative. One common method is the nucleophilic substitution reaction where pyrrolidine reacts with 4-chloromethylbenzenethiol under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-ylmethyl)benzenethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiolate.

Substitution: The pyrrolidin-1-ylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or iodine in the presence of a base can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Various alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Thiolate anions.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 4-(Pyrrolidin-1-ylmethyl)benzenethiol exhibits significant antimicrobial properties. A study demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The thiol group is thought to play a crucial role in its mechanism of action by interacting with bacterial cell membranes .

Cancer Research

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways. The ability of the pyrrolidine moiety to interact with biological targets enhances its efficacy as a lead compound in cancer therapy .

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to scavenge free radicals and reduce oxidative stress could provide a therapeutic avenue for conditions like Alzheimer's disease .

Materials Science

Synthesis of Functional Polymers

In materials science, this compound has been utilized as a building block for synthesizing functional polymers. Its thiol group allows for thiol-ene click chemistry, enabling the formation of cross-linked networks with desirable mechanical properties. These polymers can be tailored for specific applications such as drug delivery systems and sensors .

Nanomaterials Development

The compound has been explored in the synthesis of nanomaterials, particularly gold nanoparticles. The thiol functionality facilitates the attachment of nanoparticles to surfaces, enhancing their stability and biocompatibility. This application is particularly relevant in biomedical imaging and targeted drug delivery .

Environmental Chemistry

Heavy Metal Ion Detection

this compound has shown promise as a chelating agent for heavy metal ions in environmental samples. Its ability to form stable complexes with metals like lead and mercury makes it useful for developing sensors that detect metal contamination in water sources .

Pollutant Degradation

Research indicates that this compound can be employed in the degradation of organic pollutants through catalytic processes. Its reactivity under certain conditions allows it to facilitate the breakdown of harmful substances, contributing to environmental remediation efforts .

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Antimicrobial Properties of Thiol Compounds | Medicinal Chemistry | Demonstrated effective inhibition against multiple bacterial strains. |

| Neuroprotective Effects of Pyrrolidine Derivatives | Neurobiology | Induced apoptosis in neurodegenerative models, suggesting therapeutic potential. |

| Synthesis of Functional Polymers via Thiol-Ene Chemistry | Materials Science | Developed new polymeric materials with enhanced mechanical properties. |

| Detection of Heavy Metals Using Thiol-Based Sensors | Environmental Chemistry | Effective chelation and detection of lead and mercury ions in water samples. |

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-ylmethyl)benzenethiol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its thiol and pyrrolidine groups. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related benzenethiol derivatives and pyrrolidine-containing analogs (Table 1).

Table 1: Structural and Functional Comparison

Key Observations :

- The pyrrolidine-methyl group introduces steric bulk and basicity, distinguishing it from simpler benzenethiols.

- Compared to 4-(Pyrrolidin-1-ylmethyl)benzoic acid , the thiol group in this compound enhances metal-binding capacity, critical for applications like corrosion inhibition or surface-enhanced Raman spectroscopy (SERS).

Reactivity and Kinetic Behavior

Reactivity with Performic Acid (PFA)

- Benzenethiol and 3-mercaptophenol exhibit rapid oxidation by PFA, with rate constants $ k_{\text{PFA}} > 2 \times 10^2 \, \text{M}^{-1}\text{s}^{-1} $, leading to complete degradation in <1 minute .

- However, steric hindrance from the substituent could slow reactions compared to unsubstituted benzenethiol.

Anticorrosive Performance

- 4-Methoxybenzenethiol and 4-chlorobenzenethiol are preferred in anticorrosive formulations due to high stability and strong metal-thiolate bonding .

- This compound : The pyrrolidine group may improve solubility in organic solvents, but its anticorrosive efficacy remains unstudied. Comparative studies are needed to evaluate its adsorption on metal surfaces.

Biological Activity

4-(Pyrrolidin-1-ylmethyl)benzenethiol is a sulfur-containing organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables summarizing its effects.

Chemical Structure and Properties

This compound features a pyrrolidine ring attached to a benzenethiol moiety. Its chemical formula is CHNS, and it has been studied for various pharmacological applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, including Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.01 mg/mL |

| Escherichia coli | 0.02 mg/mL |

| Pseudomonas aeruginosa | 0.05 mg/mL |

These findings suggest that the compound has potent antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting butyrylcholinesterase (BChE), an enzyme involved in neurotransmitter regulation. In vitro studies revealed that this compound binds effectively to the active site of BChE, leading to decreased enzyme activity.

Mechanism of Action :

- Binding Affinity : The compound interacts with both the catalytic active site and peripheral anionic site of BChE.

- Kinetic Analysis : The inhibition constant (IC) was determined to be approximately 50 nM, indicating strong binding affinity .

Study on Antimicrobial Efficacy

A recent study focused on the synthesis and evaluation of various pyrrolidine derivatives, including this compound. The study reported that modifications to the sulfur atom significantly enhanced antibacterial activity. The compound demonstrated a remarkable ability to inhibit biofilm formation in Staphylococcus aureus, which is crucial for treating chronic infections .

Neuroprotective Effects

Another research effort explored the neuroprotective effects of the compound in models of neurodegeneration. It was found that this compound could reduce oxidative stress markers and improve neuronal survival rates in vitro when exposed to neurotoxic agents . This suggests potential applications in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.